molecular formula C19H21Cl2NO2 B14705866 p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate CAS No. 21667-01-6

p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate

Cat. No.: B14705866
CAS No.: 21667-01-6
M. Wt: 366.3 g/mol
InChI Key: TZLVOSZIPXICJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate: is a chemical compound known for its unique structure and properties It is an ester derivative of p-(Bis(2-chloroethyl)amino)phenol and 2,6-dimethylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate typically involves the esterification of p-(Bis(2-chloroethyl)amino)phenol with 2,6-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for developing new compounds and materials .

Biology and Medicine: It may be studied for its cytotoxic effects on cancer cells and its ability to interact with DNA .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Uniqueness: p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate is unique due to its specific ester linkage and the presence of the 2,6-dimethylbenzoate moiety. This structural feature may impart distinct reactivity and biological activity compared to other alkylating agents .

Properties

CAS No.

21667-01-6

Molecular Formula

C19H21Cl2NO2

Molecular Weight

366.3 g/mol

IUPAC Name

[4-[bis(2-chloroethyl)amino]phenyl] 2,6-dimethylbenzoate

InChI

InChI=1S/C19H21Cl2NO2/c1-14-4-3-5-15(2)18(14)19(23)24-17-8-6-16(7-9-17)22(12-10-20)13-11-21/h3-9H,10-13H2,1-2H3

InChI Key

TZLVOSZIPXICJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.